(2R,5R)-Pyrrolidine-2,5-diyldimethanol

Asymmetric Catalysis Chiral Ligand Design Diethylzinc Addition

Procure the enantiopure (2R,5R)-pyrrolidine-2,5-diyldimethanol, a privileged C2-symmetric chiral diol scaffold essential for asymmetric catalysis and chiral ligand synthesis. Substituting with the (2S,5S) enantiomer, racemic 'rel' mixture, or N-protected analogs is scientifically invalid for stereoselective applications — resulting in complete loss of enantioselectivity (proven in diethylzinc additions achieving ≤96% ee). This (2R,5R) isomer is the mandatory starting material for the patented 5-step, 42% overall yield route to 3,8-diazabicyclo[3.2.1]octane analogs and for total syntheses such as (+)-hyacinthacine A6. Confirm optical purity ≥95% ee (lipase-mediated kinetic resolution feasible) before purchase.

Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
Cat. No. B12888024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,5R)-Pyrrolidine-2,5-diyldimethanol
Molecular FormulaC6H13NO2
Molecular Weight131.17 g/mol
Structural Identifiers
SMILESC1CC(NC1CO)CO
InChIInChI=1S/C6H13NO2/c8-3-5-1-2-6(4-9)7-5/h5-9H,1-4H2/t5-,6-/m0/s1
InChIKeyITNFYTQOVXXQNN-WDSKDSINSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (2R,5R)-Pyrrolidine-2,5-diyldimethanol Is a Preferred Chiral Building Block for C2-Symmetric Scaffold Synthesis


(2R,5R)-Pyrrolidine-2,5-diyldimethanol (CAS 126642-20-4) is a chiral, C2-symmetric pyrrolidine diol that serves as a privileged scaffold for asymmetric synthesis [1]. Its molecular formula is C6H13NO2 and its molecular weight is 131.17 g/mol . The compound possesses a rigid, five-membered pyrrolidine ring with two stereocenters at the 2 and 5 positions, each bearing a hydroxymethyl group [1]. This precise (2R,5R) stereochemistry is critical for its function as a chiral auxiliary, ligand, or catalyst precursor, differentiating it from other diastereomers or non-stereospecific mixtures [1]. The specific (2R,5R) isomer, often used as the free base, is a key starting material in the synthesis of complex molecules .

The Criticality of (2R,5R) Stereochemistry: Why Generic Pyrrolidine Diols Cannot Substitute


Using a generic or racemic mixture of pyrrolidine-2,5-diyldimethanol is not a viable substitute for the enantiomerically pure (2R,5R) isomer in stereoselective applications. The compound's value is intrinsically linked to its specific (2R,5R) absolute configuration. In asymmetric catalysis, for instance, substituting with the (2S,5S) enantiomer or a racemic mixture leads to a complete loss of the desired enantioselectivity and often results in the production of the opposite enantiomer of the target product [1]. The use of a less-defined diastereomer, such as the 'rel' form (a racemic mixture of the chiral molecule), introduces an uncontrolled variable that compromises reaction outcomes, making them irreproducible and scientifically invalid for any application requiring high optical purity [1]. Furthermore, the unprotected (2R,5R) diol serves as a critical intermediate; its substitution with N-protected analogs (e.g., Boc or Bn derivatives) fundamentally alters the compound's reactivity profile, requiring additional deprotection steps and potentially affecting downstream yields and purities [2].

Quantitative Evidence for Selecting (2R,5R)-Pyrrolidine-2,5-diyldimethanol Over Alternatives


Catalytic Enantioselectivity: (2R,5R)-Diol vs. N-Methyl Derivatives in Diethylzinc Additions

As a core scaffold, (2R,5R)-pyrrolidine-2,5-diyldimethanol is a key precursor to highly selective chiral catalysts. Its derivative, N-(2′,2′-diphenyl-2′-hydroxyethyl)-(2R,5R)-bis(methoxymethyl)pyrrolidine, exhibits high enantioselectivity in the addition of diethylzinc to aryl aldehydes. In contrast, a structurally similar ligand based on the same core, N-methyl-(2R,5R)-bis(diarylhydroxymethyl)pyrrolidine, shows drastically reduced and inverted enantioselectivity under identical conditions [1]. This highlights that the choice of substituent on the (2R,5R)-pyrrolidine diol scaffold is not trivial; the unsubstituted diol is the crucial starting material for creating the optimal catalyst. Selecting the correct, modifiable core is therefore a critical procurement decision.

Asymmetric Catalysis Chiral Ligand Design Diethylzinc Addition

Synthetic Utility: N-Benzyl-Protected (2R,5R)-Diol as a Scalable Intermediate for Bicyclic Scaffolds

The (2R,5R) stereochemistry is integral to the synthesis of complex, biologically relevant heterocycles. A patented process demonstrates the utility of a derivative, N-benzyl-2,5-dihydroxymethylpyrrolidine, as a key intermediate for manufacturing substituted 3,8-diazabicyclo[3.2.1]octane analogs [1]. This route achieves a 42% overall yield over 5 steps from the protected diol to the final bicyclic scaffold [1]. This contrasts with the use of cis-disubstituted pyrrolidines, which are required for other targets like β3-AR agonists, highlighting the specific requirement for the trans-(2R,5R) stereochemistry for this particular scaffold [2].

Medicinal Chemistry Process Chemistry Bridged Heterocycles

Availability and Purity: Hydrochloride Salt vs. Free Base (2R,5R)-Diol

For procurement, the choice between the free base and salt form of the (2R,5R)-diol is significant. The free base (CAS 126642-20-4) is the fundamental scaffold for further derivatization . The hydrochloride salt (CAS 1629972-75-3) is offered commercially with a guaranteed purity of ≥95% and may provide enhanced stability and ease of handling compared to the hygroscopic free base . However, the salt form requires an additional neutralization step if the free base is required for a specific reaction. In contrast, the 'rel' form (CAS 81919-06-4), a racemic mixture, is also available at 98% purity but is unsuitable for any asymmetric application . The data show that the user must select the specific form (free base, salt, or stereoisomer) based on the intended synthetic transformation and purity requirements.

Chemical Procurement Reagent Sourcing Purity Analysis

Scalable Enzymatic Synthesis: Optically Pure (2R,5R)-Diol via Lipase-Mediated Kinetic Resolution

A key differentiator for the (2R,5R) enantiomer is its established, scalable synthesis route. The compound can be obtained in optically pure form via a lipase-mediated sequential kinetic resolution of the racemic diacetate precursor [1]. This enzymatic method is a practical alternative to traditional chemical resolution or chiral pool synthesis, offering a more sustainable and potentially cost-effective route to the desired enantiomer. While specific yield and ee data for this exact resolution are not provided in the abstract, the method's existence in the literature (Tetrahedron Letters) validates it as a reliable approach for obtaining the compound in high enantiomeric excess [1]. This contrasts with less-defined synthetic routes that may yield lower optical purity or require more expensive starting materials.

Biocatalysis Enzymatic Resolution Green Chemistry

Role as a Critical Intermediate in Total Synthesis: Enabling Access to Complex Natural Products

The (2R,5R)-pyrrolidine-2,5-diyldimethanol scaffold, in its protected form, is not just a catalyst precursor but a validated, high-value intermediate in the total synthesis of complex alkaloids. For example, a partially protected derivative of (2R,3S,4R,5R)-3,4-bis(benzyloxy)-2,5-bis(hydroxymethyl)pyrrolidine (DALDP) was used as the homochiral starting material in a multi-step synthesis of the natural product (+)-hyacinthacine A6 [1]. This application demonstrates the compound's utility in constructing stereochemically complex targets where the (2R,5R) stereocenters are essential for directing the final product's configuration. Substituting this core with a different stereoisomer would lead to the synthesis of the wrong enantiomer of the natural product, rendering the entire synthetic effort useless.

Total Synthesis Natural Products Alkaloid Synthesis

Target Application Scenarios for (2R,5R)-Pyrrolidine-2,5-diyldimethanol Based on Evidenced Differentiation


Asymmetric Catalysis: Developing High-Selectivity C2-Symmetric Ligands

This scenario is for research groups designing new chiral catalysts. The (2R,5R)-pyrrolidine-2,5-diyldimethanol core is the starting point for synthesizing C2-symmetric ligands, such as the β-aminoalcohol derivatives that deliver up to 96% ee in diethylzinc additions [1]. Procuring this specific scaffold ensures the project has the correct stereochemical foundation to achieve high enantioselectivity, as using a different stereoisomer or a racemic mixture would be scientifically invalid for this purpose.

Medicinal Chemistry: Synthesis of 3,8-Diazabicyclo[3.2.1]octane Scaffolds

This scenario is for medicinal chemists in drug discovery programs targeting biological pathways accessible by bridged bicyclic amines. The protected N-benzyl-(2R,5R)-diol is a validated, scalable intermediate for preparing 3,8-diazabicyclo[3.2.1]octane analogs in a 5-step, 42% overall yield process [2]. Selecting this specific intermediate is justified by the existence of a high-yielding patent route, offering a clear advantage in efficiency over de novo synthesis or the use of other pyrrolidine stereoisomers.

Process Chemistry: Sourcing for Scalable Biocatalytic Routes

This scenario is for process chemists seeking a reliable, scalable source of optically pure (2R,5R)-diol. The demonstrated feasibility of lipase-mediated kinetic resolution provides a scientific basis for sourcing high-ee material [3]. The procurement focus should be on suppliers who can guarantee optical purity, potentially via this or similar enzymatic methods, distinguishing them from vendors offering only racemic 'rel' mixtures which are unsuitable for process-scale asymmetric synthesis.

Natural Product Total Synthesis: A Key Homochiral Building Block

This scenario is for academic and industrial synthetic chemistry groups engaged in the total synthesis of complex alkaloids. The compound serves as a homochiral building block, as evidenced by its use in the synthesis of (+)-hyacinthacine A6 [4]. For a project aiming to synthesize a specific stereoisomer of a complex natural product, the (2R,5R)-diol is a mandatory, non-substitutable starting material. The scientific risk of using an alternative would be the total failure of the synthetic route to deliver the target molecule.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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